molecular formula C15H18N4O2S B2358495 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380057-62-3

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2358495
CAS No.: 2380057-62-3
M. Wt: 318.4
InChI Key: PRRMUTKLDLFLFX-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyrimidine moiety via nucleophilic substitution reactions. The piperidine ring is then incorporated through reductive amination or similar methods. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrimidine and thiazole rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features but different functional groups and reactivity.

    Cresol: A group of aromatic organic compounds with a methyl group substituted onto the ring of phenol, sharing some structural similarities with the thiazole and pyrimidine rings.

Uniqueness

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of thiazole, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-13(22-10-18-11)14(20)19-7-2-4-12(8-19)9-21-15-16-5-3-6-17-15/h3,5-6,10,12H,2,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRMUTKLDLFLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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